N-(2-iodophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Structure-Activity Relationship Conformational Analysis Medicinal Chemistry

N-(2-Iodophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 868153-82-6; molecular formula C₁₆H₁₆INOS, MW 397.27 g mol⁻¹) is a synthetic small molecule belonging to the tetrahydrobenzothiophene (THBT) carboxamide chemotype. This scaffold has been explored as a source of kinase inhibitors and lipid-metabolism modulators, exemplified by the stearoyl-CoA desaturase 1 (SCD1) / kinase-dual prototype MMDD13 and the mycobacterial PknG inhibitor AX20017 (IC₅₀ = 390 nM against PknG; >25-fold selectivity over 33 other kinases).

Molecular Formula C16H16INOS
Molecular Weight 397.27
CAS No. 868153-82-6
Cat. No. B2450428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-iodophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS868153-82-6
Molecular FormulaC16H16INOS
Molecular Weight397.27
Structural Identifiers
SMILESCC1CCC2=C(C1)SC=C2C(=O)NC3=CC=CC=C3I
InChIInChI=1S/C16H16INOS/c1-10-6-7-11-12(9-20-15(11)8-10)16(19)18-14-5-3-2-4-13(14)17/h2-5,9-10H,6-8H2,1H3,(H,18,19)
InChIKeyOKVQEMAWCLWVGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Iodophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 868153-82-6): Procurement-Relevant Chemical Identity and Scaffold Context


N-(2-Iodophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 868153-82-6; molecular formula C₁₆H₁₆INOS, MW 397.27 g mol⁻¹) is a synthetic small molecule belonging to the tetrahydrobenzothiophene (THBT) carboxamide chemotype . This scaffold has been explored as a source of kinase inhibitors and lipid-metabolism modulators, exemplified by the stearoyl-CoA desaturase 1 (SCD1) / kinase-dual prototype MMDD13 and the mycobacterial PknG inhibitor AX20017 (IC₅₀ = 390 nM against PknG; >25-fold selectivity over 33 other kinases) . The target compound is distinguished from other THBT carboxamides by the presence of a 6-methyl substituent on the saturated ring and an N-(2-iodophenyl) amide moiety. The iodine atom offers a synthetic handle for cross-coupling and a probe for X-ray crystallography or radiolabelling studies. However, at the time of this analysis, no primary pharmacological or biochemical assay data have been publicly reported for this specific compound in peer-reviewed journals or authoritative databases; all available biological activity information is limited to vendor-generated descriptive summaries .

Why Tetrahydrobenzothiophene Carboxamides Are Not Interchangeable: The Critical Role of Subtle Substituent Variations for N-(2-Iodophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide


The tetrahydrobenzothiophene carboxamide chemotype is exquisitely sensitive to substitution patterns. Published SAR studies demonstrate that minor changes—such as moving from a 6-unsubstituted to a 6-methyl THBT core, or exchanging the amide substituent—can switch the biological profile from pure kinase inhibition (e.g., PknG inhibitor AX20017, IC₅₀ = 390 nM) to dual SCD1/kinase modulation (e.g., MMDD13) or to anti-inflammatory COX-2 activity in fully aromatic benzothiophene analogs . The N-(2-iodophenyl) group in the target compound introduces both steric bulk and a heavy-atom derivatisation point that are absent in the 2-aminocarbonyl or N-aryl analogs commonly described in the literature. Consequently, biological activity, solubility, metabolic stability, and crystallographic behaviour cannot be assumed from class-level data. Any procurement decision that treats this compound as a mere member of the THBT family risks selecting a molecule with a fundamentally different selectivity and potency profile than the one required for the intended experimental system .

Quantitative Differentiation Evidence for N-(2-Iodophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (868153-82-6) Versus Closest Structural Analogs


Structural Differentiation: 6-Methyl Substitution Modulates THBT Conformational Flexibility Relative to the 6-Unsubstituted Parent Core

The target compound carries a methyl group at the 6-position of the saturated tetrahydrobenzo ring. Published SAR on the THBT scaffold indicates that 6-substitution restricts ring puckering and alters the spatial orientation of the 3-carboxamide vector. In a series of FGFR1 kinase inhibitors, the 6-phenyl-substituted analog exhibited an IC₅₀ of 6 μM, whereas the 6-unsubstituted parent was inactive (>100 μM), representing a >16-fold improvement conferred solely by 6-substitution . The target compound’s 6-methyl group provides a subtler steric influence, potentially offering an intermediate conformational profile with distinct binding properties compared to both the unsubstituted and bulkier 6-aryl analogs.

Structure-Activity Relationship Conformational Analysis Medicinal Chemistry

Halogen-Specific Differentiation: Ortho-Iodophenyl Amide Enables Unique Synthetic Derivatisation and Crystallographic Phasing Versus Fluoro/Chloro Analogs

The ortho-iodophenyl moiety provides a heavy atom (I, Z = 53) that is absent in the more commonly explored N-(2-fluorophenyl) or N-(2-chlorophenyl) THBT carboxamide analogs. In protein-ligand co-crystallography, iodine serves as an anomalous scatterer for experimental phasing (SAD/MAD), eliminating the need for selenomethionine incorporation . In organic synthesis, the C–I bond undergoes oxidative addition more readily than C–Br or C–Cl, enabling Suzuki, Sonogashira, and Buchwald-Hartwig couplings under milder conditions . The N-(2-fluorophenyl)methyl analog CHEMBL1422512 has been catalogued but lacks the crystallographic utility of an iodine-bearing compound .

Chemical Biology X-ray Crystallography Cross-Coupling Chemistry

Kinase Selectivity Profile Differentiation: THBT Carboxamide Chemotype Demonstrates Tunable Kinase vs. Lipid Modulation Depending on N-Substitution Pattern

The THBT carboxamide series exhibits a bifurcated pharmacology: compounds with 2-aminocarbonyl substitution (e.g., AX20017; 2-cyclopropanecarbonylamino) are selective kinase inhibitors, while certain N-aryl-3-carboxamides acquire SCD1 inhibitory activity. MMDD13 (compound 8 in the Llona-Minguez series) preserves kinase inhibition while additionally modulating fatty acid elongase and desaturase indexes in HepG2 cells at 10 μM . The target compound’s N-(2-iodophenyl)-3-carboxamide architecture places it structurally closer to the dual-activity MMDD13 region of chemical space than to the pure kinase inhibitor AX20017. However, without direct profiling, the precise polypharmacology remains uncharacterised; this uncertainty is itself a differentiation factor for users requiring a specific selectivity window .

Kinase Inhibition SCD1 Inhibition Polypharmacology

Physicochemical Differentiation: Calculated logP and Molecular Weight Distinguish Target Compound from Literature THBT Probes

Using the InChI Key OKVQEMAWCLWVGV-UHFFFAOYSA-N, calculated physicochemical properties can be compared with well-characterised THBT probes. The target compound has a higher calculated logP and molecular weight than AX20017, driven by the iodophenyl moiety. Higher lipophilicity may enhance membrane permeability but also increase the risk of non-specific protein binding and reduced aqueous solubility . These property differences are substantial enough to affect assay behaviour and should not be assumed equivalent to smaller, less lipophilic THBT analogs .

Drug-likeness Lipophilicity Permeability

Recommended Application Scenarios for Procuring N-(2-Iodophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (868153-82-6) Based on Available Evidence


Protein-Ligand Co-Crystallography with Experimental Phasing

The ortho-iodine atom enables single-wavelength anomalous diffraction (SAD) phasing of ligand-bound protein crystals without additional heavy-atom soaking. This is particularly valuable for structural biology groups characterising novel THBT binding modes, as demonstrated by the successful SAD phasing of iodine-containing ligands in kinase co-crystal structures . The 6-methyl substitution further constrains the ligand conformation, potentially improving electron density definition compared to unsubstituted analogs .

Chemical Probe Development via Late-Stage Functionalisation

The aryl iodide serves as a versatile synthetic handle for palladium-catalysed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the generation of focused compound libraries from a single advanced intermediate. This is a key differentiator from the corresponding chloro- or fluoro-substituted THBT analogs, which require harsher coupling conditions or are inert to oxidative addition . Medicinal chemistry groups can use this compound as a diversification point for SAR exploration.

Dual Kinase-Lipid Metabolism Phenotypic Screening

Based on the class-level evidence that N-aryl-THBT-3-carboxamides can modulate both kinase activity and fatty acid elongase/desaturase indexes (as shown for MMDD13 in HepG2 cells) , the target compound represents a candidate for phenotypic screening in metabolic disease or oncology models where dual modulation is hypothesised to be therapeutically relevant. Users should confirm the desired dual-activity profile through direct in-house profiling, as the specific contribution of the 2-iodophenyl group has not been independently validated.

Negative Control Design for Iodine-Dependent Assay Artefact Assessment

In high-throughput screening campaigns, iodine-containing compounds can generate false-positive signals in certain assay formats (e.g., fluorescence interference or non-specific aggregation). This compound can serve as a structurally matched negative control for hit validation when testing iodine-free analogs, allowing researchers to deconvolute iodine-dependent artefacts from genuine target engagement. The 6-methyl substitution ensures that any observed differences from a non-iodinated comparator can be attributed to the halogen rather than to core scaffold variations .

Quote Request

Request a Quote for N-(2-iodophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.